Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
TiO2 spatially confined growth of Sb2(S,Se)3@TiO2 NT heterojunction photoanodes and their photoelectrochemical properties†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01136D
Titanium dioxide (TiO2), a conventional n-type semiconductor, was widely used in photocatalysis, electrocatalysis and photoelectrocatalysis due to its good UV absorption and stable physical and chemical properties. However, its wide band gap and low oxygen reaction (OER) activity limited its application in photoelectrochemical (PEC) water splitting. In this work, we successfully constructed type-II Sb2(S,Se)3@TiO2 core–shell heterojunctions. Antimony sulfide selenide (Sb2(S,Se)3) was a quasi-one-dimensional light-absorbing material with an adjustable band gap (1.1–1.8 eV), which broadened the TiO2 light absorption range and effectively promoted the photogenerated carrier separation, transportation and utilization. Of particular note, novel Sb2(S,Se)3 nanospheres (NSPs) (ca. 69 nm) were in situ grown inside the tubes attributed to the unique space-confinement effect of TiO2 nanotubes (NTs). The IPCE value for Sb2(S,Se)3@TiO2 at 734 nm was 10.808% compared to 0.030% for TiO2. The separation efficiency and injection efficiency increased from 2.48% and 31.62% to 4.90% and 36.48%, respectively. The onset potential was moved negatively by 60 mV, and the maximum photocurrent density of 1.53 mA cm−2 at 1.23 V vs. RHE was 13.9 times higher than that of TiO2 (0.11 mA cm−2). This work provided a new idea for the application of TiO2 in the field of PEC water splitting.
Detail
Bimetal synergistically regulates Ni and P oxidation states for efficient oxygen evolution reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01248D
Developing a high-performance and low-cost precious metal-free catalyst for the oxygen evolution reaction (OER) is key to solving the problem of hydrogen production via water electrolysis, but it is still faced with low energy efficiency due to slow dynamics. Herein, we report a novel and efficient (Fe,Mn)Ni2P-ECO electrocatalyst for the OER through artificially regulated reconstruction of the as-prepared Ni2P by controlled electrochemical oxidation in an electrolyte containing Fe and Mn ions. The synergistic effect between Fe and Mn effectively promoted the formation of Ni and P oxidation states, reduced the Gibbs free energy of the rate-limiting step, and promoted the formation of the *O intermediate species. As a consequence, the developed (Fe,Mn)Ni2P-ECO shows excellent OER electrocatalytic performance with an overpotential of 207 mV at 10 mA cm−2 and 100 h stability at 20 mA cm−2. This work provides an effective strategy for designing efficient nonprecious metal OER catalysts for water electrolysis.
Detail
Heterogenized molecular Pd(ii) catalyst on ultrathin 2D metal–organic frameworks with nanoflower-like morphology for isonitrile-involved cyclization reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01105D
Heterogeneous Pd(II) catalysts with high efficiency, high Pd atom utilization, high stability and easy recyclability are always a pursuit in the field of green organic synthesis chemistry. Herein, a two-dimensional (2D) metal–organic framework (MOF) based Pd(II) catalyst Zr-BTB-Bpy-Pd is synthesized through continuous three-step coordination assembly strategy. A variety of structural characterization techniques establish Zr-BTB-Bpy-Pd as a nanoflower structure with ultrathin 2D nanoplate petals (3.9 nm), which provides fully exposed single-site Pd(II) active sites and a similar homogeneous reaction space. Consequently, Zr-BTB-Bpy-Pd exhibits excellent activity for the cyclization reactions of isonitriles with N-acyl-o-alkynylanilines, far exceeding the three-dimensional (3D) MOF based Pd(II) catalyst Pd-UiO-67-Bpy and homogeneous Pd(OAc)2, with turnover frequency (TOF) values being 2.3 and 864 times higher, respectively. The Zr-BTB-Bpy-Pd catalyst could be used for the gram-scale synthesis of 2-aminoquinoline derivatives in up to 90% yield with a TOF of 1900 and in five consecutive reaction cycles without significant loss of activity.
Detail
Metal-free photocatalysts for solar-driven water disinfection: recent progress and challenges
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01139A
Today, providing a safe and reliable source of drinking water for people around the world is a huge sustainability challenge. Compared with the traditional water disinfection processes, photocatalytic disinfection as a new type of technology has been widely recognized and rapidly developed in recent decades. Among them, metal-free photocatalysts are popular because of their unique physicochemical properties and no risk of metal ion leaching. Here, we provide a comprehensive overview of the latest advances in solar-driven metal-free catalysts in the field of water disinfection. The development of metal-free photocatalysts represented by g-C3N4 is introduced in detail, including preparation methods, modification strategies and disinfection performances. From the perspectives of bacteria and viruses, the key photocatalytic disinfection mechanisms are elaborated and the role of active species is briefly introduced. In particular, the research progress of the photocatalytic reactors in microbial inactivation is highlighted in order to accelerate the large-scale application of photocatalysis in practical industry. Finally, some emerging challenges and problems are summarized, hoping to provide valuable guidance for the future development of this field.
Detail
Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01252B
Photocatalysis provides a safe and green protocol for the reduction of nitroaromatics to anilines. However, a systematic exploration of the conversion under different reaction conditions is still highly required. To enrich the understanding of the conversion, noble metal (Au, Pd, Pt, and Ru) modified CdS nanorods were fabricated as photocatalyst prototypes and then used for the reduction of the typical nitrobenzene (NB) to aniline (AN). The effects of various reaction conditions on the conversion of NB and the formation of nitrosobenzene (NSB), N-phenylhydroxylamine (PHA), azoxybenzene (AOB), azobenzene (AB), hydrazobenzene (HAB), and AN were investigated systematically. The hydrogenation mechanism was finally proposed based on the formation of reactive species and the evolution of the intermediates and AN. The results indicate that an anaerobic atmosphere with ethanol as solvent and AF as the hydrogen source is crucial for the conversion. Noble metals can promote the reduction except for Pt and Pd shows the highest performance. The conversion is triggered by CO2˙− and photoinduced e−via a stepwise hydrogenation route (NB → NSB → PHA → AN) accounting for 10% AN yield and an indirect route (AOB → AB → AN) for the remaining 90% AN. The reductions of NSB and AOB are the rate-determining steps. Although NB can be fully converted, the maximum yield of AN is only ca. 77% as an equilibrium state is finally reached between AN, NSB, and AB. We believe that this work will enrich the fundamental understanding of the photocatalytic reduction of nitroaromatics to anilines and provide a valuable reference for their scaling-up implementation and the optimization of the reaction conditions.
Detail
Bi-functional and mono-component organocatalysts for the ring-opening alternating co-polymerisation of anhydride and epoxide†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01424J
Bi-functional organocatalysts constituted by a (thio-)urea moiety and an iminophosphorane moiety were synthesized and optimised for the ring-opening alternating co-polymerisation of phthalic anhydride with three different epoxides: cyclohexene oxide, propylene oxide and butylene oxide. The most effective catalyst featured a cyclohexyl urea moiety, an iminophosphorane moiety with three 2,4-dimethyl-3-methoxy phenyl substituents, and a short spacer length of two carbon atoms between them. All tested epoxides reached quantitative conversion within 24 hours with ester-selectivities up to >97%. NMR and DFT experiments reveal that the catalysts exist in solution as dimers that dissociate during the initiation of the polymerisation. During the polymerisation, the catalyst is coordinated to the growing chain and further modulates its reactivity through reversible protonation/deprotonation suppressing transesterification side reactions even at prolonged polymerisation times without the need for a co-catalyst. The rate-determining step of the polymerisation is the ring-opening of the epoxide by the carboxylate chain end, and accordingly, higher temperatures (up to 150 °C) and higher concentrations of epoxide and catalyst increase polymerisation rates.
Detail
Computational modeling guided design of metal–organic frameworks for photocatalysis – a mini review
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00862B
Metal–organic frameworks (MOFs) are a class of materials that have a tunable porous structure and an ultrahigh surface area, which are quite active in photocatalytic water splitting and CO2 reduction. Some promising MOFs with various metal nodes are summarized in detail under visible light irradiation, demonstrating desired CO2 photoreduction and H2 generation efficiency. In the investigation of photocatalytic efficiency, computational modeling is critical. When it comes to band alignment from ground state calculation, the band edge positions are tailored to achieve the best photocatalytic performance by substituting with different groups and incorporating different metal centers. Although excited state calculation presents some difficulties, electronic properties can be adjusted by structural degrees of flexibility and different compositions based on density functional theory. This review will provide a concise overview of a diverse range of MOFs with various metal centers and incorporated ligands for photocatalysis. Based on computational modeling, the band gap of MOFs has excellent tunability. By changing the metal center and partially substituting ligands, the ideal band gap and electronic properties can be obtained, resulting in increased photocatalytic activity. Such modeling analysis may also play an important role in designing MOFs for photocatalytic applications, which warrants additional research attention in the improvement of photocatalytic performance.
Detail
First-principles microkinetic modeling of partial methane oxidation over graphene-stabilized single-atom Fe-catalysts†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01335A
Catalytic conversion of CH4 to transportable liquid hydrocarbons via partial oxidation is a promising avenue towards efficient utilization of natural gas. Single Fe atoms on N-functionalized graphene (FeN4/GN) have recently been shown to be active for partial CH4 oxidation with H2O2 at room temperature. Here, density functional theory (DFT) calculations combined with mean-field microkinetic modeling (MKM) have been applied to obtain kinetic understanding of partial CH4 oxidation with H2O2 to CH3OH and CH3OOH over FeN4/GN. CH3OH and CH3OOH are found to be minor and major reaction products, respectively, with a selectivity in agreement with reported experimental data. The kinetic modeling reveals two pathways for CH3OH production together with a dominant catalytic cycle for CH3OOH formation. The selectivity is found to be sensitive to the temperature and H2O2 concentration, with the CH3OH selectivity increasing with increasing temperature and decreasing H2O2 concentration. Turnover frequencies of both CH3OH and CH3OOH are found to decrease over time, due to a change in the Fe formal oxidation state from +6 to +4; Fe(+6) is more active, but less stable than Fe(+4). The present work unravels the detailed reaction mechanism for partial oxidation of methane by FeN4/GN, rationalizes experimental observations and provides guidance for efficient room-temperature methane conversion by single-atom Fe-catalysts.
Detail
Contents list
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90098C
The first page of this article is displayed as the abstract.
Detail
Inside front cover
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90097E
A graphical abstract is available for this content
Detail
Front cover
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90096G
A graphical abstract is available for this content
Detail
Preparation of CuNi/NH2-MIL-125(Ti) for the photocatalytic synthesis of 1,4-dihydropyridines and β-acetamido ketones†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01244A
Bimetallic CuNi nanoparticles were successfully grown on the surface of a Ti-based metal–organic framework, NH2-MIL-125, via impregnation and chemical reduction processes. The resulting structure, CuNi/NH2-MIL-125, was thoroughly characterized by various techniques, and its photoactivity was evaluated using diffuse reflectance spectroscopy and photoluminescence. The results revealed that CuNi/NH2-MIL-125 has a narrower energy bandgap than NH2-MIL-125 and the heterojunction between the two components (CuNi and NH2-MIL-125) facilitates the separation of the photogenerated charges by suppressing their recombination. The photocatalytic activity of CuNi/NH2-MIL-125 was studied for the one-pot synthesis of 1,4-dihydropyridines (yield = 85–96%, 30–105 min) without further aromatization to pyridines and photo rearrangement to 2,3-dihydropyrroles under light irradiation. For the first time, photo-driven synthesis of β-acetamido ketones was developed in the presence of a photocatalyst with product yields of 81–93% within 2.5 h. The photocatalyst was chemically stable and photostable and also easily recyclable/reusable for at least four consecutive processes.
Detail
Back cover
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90102E
A graphical abstract is available for this content
Detail
On the role of potassium in Prussian blue analogue-derived Mn–Co catalysts applied in the CO hydrogenation to higher alcohols†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00957B
The lowering of the K content of phase-pure Mn–Co-derived Prussian blue analogue (PBA)-based catalysts applied in higher alcohol synthesis was achieved by an additional washing step and by substituting K+ cations by (NH4)+ cations prior to synthesis. Adding the washing step to the microemulsion-assisted co-precipitation route resulted in a decrease from 3.1 wt% to 0.6 wt% K after pyrolysis, whereas substitution achieved a K content of only 0.2 wt%. During pyrolysis the washed PBA precursor decomposed in a single step resulting in a sharp mass loss at 540 °C, whereas the NH4-based precursor gave rise to a major broad peak at 390 °C. Correspondingly, strong changes of the textural and structural properties of the resulting porous carbon matrix with embedded Co0 were observed. Under HAS conditions the formation of bulk Co2C in close contact with Cohcp occurred as shown by in-depth structural investigations of the spent catalysts. Washing resulted in an increased total oxygenate selectivity up to 35%, whereas the CO2 selectivity of the substituted sample was decreased to 15% at a temperature of 260 °C, a pressure of 60 bar and a H2/CO ratio of 1. Both methods led to higher CO conversion, and the lowered K content of 0.6 wt% also resulted in a significantly higher selectivity of primary and secondary alcohols of 20% and 11%, respectively, due to the presence of more acidic Co–N–C sites.
Detail
Correction: Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90090H
Correction for ‘Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase’ by Nurul Affiqah Arzaee et al., Catal. Sci. Technol., 2023, https://doi.org/10.1039/D3CY00918A.
Detail
Improving the performance of ASA in the DAC of 2,5-DMF and ethylene†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01224G
A variety of methods are employed to synthesize amorphous silica–alumina (ASA) to resolve the role of Al speciation and surface area in the catalytic performance in the Diels–Alder cycloaddition reaction of 2,5-dimethylfuran and ethylene to p-xylene. ASA was prepared by homogeneous deposition–precipitation (HDP) of Al3+ on ordered mesoporous silica, i.e., SBA-15 and OMS prepared under hydrothermal synthesis conditions using an imidazole-based template, and one-step flame spray pyrolysis (FSP). IR spectroscopy and 27Al MAS NMR showed that the resulting ASA represented a set of materials with distinct textural and acidic properties. ASA prepared by grafting Al to ordered mesoporous silica led to a much higher concentration of Brønsted acid sites (BAS). These samples performed much better in the DAC reaction, with p-xylene yields higher than those obtained with a HBeta zeolite benchmark. Materials with Al partially in the bulk of silica (OMS, FSP) and containing significant alumina domains are less acidic and exhibit much lower p-xylene yields. These findings point to the importance of Brønsted acidity for p-xylene formation. This study shows that careful design of the Al speciation can lead to amorphous silica–alumina with similar DAC performance to microporous zeolites.
Detail
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00767G
Copper(I)-catalysed intramolecular Ullmann N-arylation has been widely used to synthesise benzimidazoles. However, the possible intermediates on the catalytic pathway and the role of the ancillary ligands in these systems have been seldom studied and are currently not fully understood, especially when compared to comparable intermolecular Ullmann reactions. Accordingly, this work explores the copper(I)-intramolecular N-arylation of 1,2-dimethylbenzimidazole, reporting on the solid-state structures of several copper(I) species with the reaction substrate and product. In addition, kinetic profiling using bis(tetra-n-butylphosphonium) malonate as a soluble base has been carried out, notably revealing negligible catalyst deactivation but significant catalyst inhibition. Based on these results an improved catalytic protocol using sub-mol% catalyst loading has been developed.
Detail
Reversing Mg suppression effect on Co-site water oxidation of MgCo2O4 based on vanadium-atom electronic affinity synergy with Mg sites toward electronic redistribution†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01085F
Active-site regeneration from d-band-center control engineering and electronic redistribution based on target-atom implantation is of enormous importance for efficient water oxidation. Here, low-activity Co catalytic sites of MgCo2O4 are reactivated for large-current (500 mA cm−2) and high-efficiency water oxidation through vanadium-atom electronic affinity synergy with Mg sites toward charge rearrangement around Co sites. Interestingly, very little vanadium (1.3 wt%) was implanted into MgCo2O4 to achieve atom-scale structure tailoring and electronic redistribution, reversing the Mg suppression effect on Co-site water oxidation of MgCo2O4. Vanadium-implantation-tailored MgCo2O4 coupled with MgO (V–MgCo2O4@MgO) exhibits significantly enhanced oxygen evolution reaction performance, with low overpotentials of 240 and 290 mV for 100 and 500 mA cm−2, respectively, in 1 M KOH. Operating at 500 mA cm−2, V–MgCo2O4@MgO has good catalytic stability for at least 20 hours. This work constructs excellent catalysts through atomic-level structural regulation and provides a new perspective for the principle of electronic-affinity synergy between V and Mg species toward Co–O bond optimization.
Detail
Control over borrowing hydrogen and acceptorless dehydrogenative coupling process for the Co(iii)–NHC catalysed chemoselective alkylation and cyclisation of 1,2-phenylenediamine with alcohols†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01235B
The one-pot methodology offering either the alkylation or cyclisation of 1,2-phenylenediamine using alcohol exploiting a single catalyst system has remained unexplored. Herein, we report the chemoselective effective alkylation and cyclisation of 1,2-phenylenediamine with alcohol by simply switching the substituent on the supporting NHC ligand of cobalt(III) complexes. This varying catalytic behaviour of the complexes under consideration towards the selective formation of different products was fairly understood by analyzing their electronic properties based on NMR, electrochemical, and DFT studies. Further, the present protocol is compatible with a wide range of structurally diverse substrates offering ample variations of both amines and alcohols, producing four different types of products starting from 1,2-phenylene diamine. Finally, an array of control experiments, including the deuterium labeling and the identification of different intermediates, assisted in establishing the proposed mechanism.
Detail
Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00918A
In light of recent doubts surrounding the industrial viability of photo(electro)catalysis technology for sustainable hydrogen production, it becomes imperative to align materials development with rationalized synthesis protocols. In this study, we present an innovative technique utilizing atmospheric-pressure chemical vapor deposition (APCVD) to rapidly produce TiO2 in just 5 minutes using pure TiCl4 as the sole reagent. The resulting photoanode exhibits exceptional photoelectrochemical (PEC) water-splitting performance, achieving a photocurrent density of 2.06 mA cm−2 at 1.23 V RHE. Moreover, the photoanode demonstrates sustained operation for 16 hours, leading to the successful collection of 138 μmol of H2 and 62 μmol of O2. These remarkable results are attributed to the controlled formation of an anatase–rutile phase-junction, the presence of well-balanced oxygen vacancies, and the bifrustum nanoparticle–nanoflake structure with a unique light trapping effect and large surface area. Density functional theory calculations confirm that the water-splitting reaction primarily occurs at undercoordinated Ti and O atoms in both anatase and rutile TiO2. Notably, the calculated Gibbs free energy values for the hydrogen evolution reaction (HER) differ significantly between rutile (−0.86 eV) and anatase TiO2 (0.22 eV). In the heterojunction, charge transfer enhances the HER performance through shared electronic density, resulting in a synergistic effect that surpasses the capabilities of individual surfaces and underscores the importance of electronic interactions within the junction.
Detail
8526
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, PHYSICAL 物理化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.10 63 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/cy
Submission Guidelines
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/prepare-your-article/
Submission Template
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Reference Format
https://www.rsc.org/journals-books-databases/journal-authors-reviewers/author-tools-services/
Collection Carrier
Communications Full papers Perspectives Minireviews Comments